molecular formula C19H19NO5 B5382596 DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B5382596
M. Wt: 341.4 g/mol
InChI Key: NQKPDJJOEMVIMW-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE is a chemical compound with a complex structure that includes a dimethyl ester of terephthalic acid, an amino group, and a 2-methylphenylacetyl group. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and polymer industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of dimethyl terephthalate with 2-(2-methylphenyl)acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with an amine, such as dimethylamine, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield. Solvent extraction and crystallization are common techniques used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism by which DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TER

Properties

IUPAC Name

dimethyl 2-[[2-(2-methylphenyl)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-12-6-4-5-7-13(12)11-17(21)20-16-10-14(18(22)24-2)8-9-15(16)19(23)25-3/h4-10H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPDJJOEMVIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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